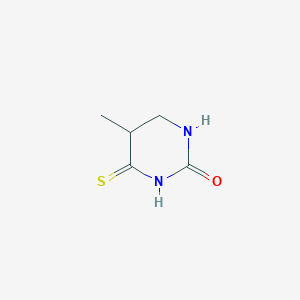
2,5-Dichlorophenyl 4-ethoxy-3-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichlorophenyl 4-ethoxy-3-methylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of two chlorine atoms, an ethoxy group, and a methyl group attached to a benzene ring, which is further connected to a sulfonate group. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorophenyl 4-ethoxy-3-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The process begins with the chlorination of phenyl rings to introduce chlorine atoms at the desired positions. This is followed by the introduction of the ethoxy group through an etherification reaction. The final step involves the sulfonation of the benzene ring to attach the sulfonate group.
Industrial Production Methods: In industrial settings, the production of this compound is carried out using large-scale reactors where the reaction conditions such as temperature, pressure, and the concentration of reagents are carefully controlled to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonate group, converting it into a sulfonic acid or a sulfide.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of 2,5-dichlorophenyl 4-ethoxy-3-methylbenzene-1-carboxylic acid.
Reduction: Formation of 2,5-dichlorophenyl 4-ethoxy-3-methylbenzene-1-sulfonic acid.
Substitution: Formation of 2,5-dichlorophenyl 4-ethoxy-3-methylbenzene-1-amine.
Aplicaciones Científicas De Investigación
2,5-Dichlorophenyl 4-ethoxy-3-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dichlorophenyl 4-ethoxy-3-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with signal transduction processes.
Comparación Con Compuestos Similares
- 2,5-Dichlorophenyl 4-methoxybenzene-1-sulfonate
- 2,5-Dichlorophenyl 4-ethoxybenzene-1-sulfonate
- 2,5-Dichlorophenyl 3-methylbenzene-1-sulfonate
Comparison: 2,5-Dichlorophenyl 4-ethoxy-3-methylbenzene-1-sulfonate is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. The combination of these functional groups can enhance its solubility, stability, and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C15H14Cl2O4S |
|---|---|
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
(2,5-dichlorophenyl) 4-ethoxy-3-methylbenzenesulfonate |
InChI |
InChI=1S/C15H14Cl2O4S/c1-3-20-14-7-5-12(8-10(14)2)22(18,19)21-15-9-11(16)4-6-13(15)17/h4-9H,3H2,1-2H3 |
Clave InChI |
XITGAIJTSVACDJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B12346352.png)
![[2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12346360.png)


![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12346373.png)
![2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12346375.png)
![N-benzyl-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346383.png)

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B12346391.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B12346395.png)
![Ethyl 4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12346399.png)
![2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid](/img/structure/B12346420.png)


